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Compound of Interest

Compound Name: 2,4-Dipentylphenol

CAS No.: 138-00-1

Cat. No.: B1665093

Get Quote

Executive Summary: The "Silent" Chromophore
2,4-Dipentylphenol (2,4-DPP), also widely known as 2,4-di-tert-amylphenol (CAS: 120-95-6),

acts as a critical intermediate in the synthesis of high-performance UV absorbers (e.g., Tinuvin

328) and liquid antioxidants (Prodox 156). Unlike its downstream benzotriazole derivatives,

which are engineered to absorb broad-spectrum UV-A/B radiation, 2,4-DPP exhibits a "silent"

UV profile restricted to the UV-C and short-wave UV-B regions.

This guide characterizes the UV-Vis absorption profile of 2,4-DPP, compares it with its

structural analog 2,4-di-tert-butylphenol (2,4-DTBP), and analyzes its transformation into the

active UV stabilizer UV-328.

Spectral Characterization & Mechanism
Theoretical & Experimental Absorption Profile
As a dialkyl-substituted phenol, 2,4-DPP possesses an auxochromic hydroxyl group (-OH) and

two alkyl groups attached to the benzene ring. These substituents induce a bathochromic (red)
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shift relative to unsubstituted phenol, but the molecule remains transparent in the visible

spectrum.

Chromophore: Benzene ring modified by auxochromes (-OH, -Alkyl).

Electronic Transition:

(B-band).

Primary Absorption:

.

Secondary Absorption:

(E-band).

Visible Cutoff:

(Appears colorless to pale yellow).

Comparative Spectral Data
The following table contrasts 2,4-DPP with its closest analog and its primary downstream

product.
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Property
2,4-Dipentylphenol

(2,4-DPP)

2,4-Di-tert-

butylphenol (2,4-

DTBP)

Tinuvin 328

(Product)

CAS Number 120-95-6 96-76-4 25973-55-1

Primary 278–282 nm

(Ethanol)*
278 nm (Ethanol)

306 nm, 347 nm

(Chloroform)

Molar Absorptivity (

)
(at 347 nm)

Visible Appearance
Colorless / Pale

Yellow Liquid
White Crystalline Solid Slightly Yellow Powder

Solvent Effect
Hyperchromic shift in

polar solvents

Hyperchromic shift in

polar solvents

Solvatochromic shifts

in

Application
Intermediate / Liquid

Antioxidant

Intermediate / Solid

Antioxidant

Broad-spectrum UV

Absorber

*Note: Spectral values for 2,4-DPP are derived from structural analog analysis (2,4-DTBP) and

confirmed via functional group contribution methods due to the high homology between tert-

butyl and tert-amyl chromophores.

Experimental Protocol: UV-Vis Determination
To validate the purity of 2,4-DPP or monitor its consumption during synthesis, follow this self-

validating protocol.

Materials
Analyte: 2,4-Dipentylphenol (>98% purity).[1][2]

Solvent: Spectroscopic grade Cyclohexane (non-polar) or Ethanol (polar).

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or

equivalent).
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Path Length: 1.0 cm quartz cuvettes.

Methodology
Baseline Correction: Perform a baseline scan using the pure solvent (blank) from 200 nm to

400 nm.

Stock Solution Preparation:

Weigh

of 2,4-DPP.

Dissolve in

of solvent to create a

stock.

Dilution Series (Linearity Check):

Prepare dilutions of 10, 20, 40, and 80 ppm.

Why? To verify Beer-Lambert Law compliance (

). If absorbance is not linear, aggregation or solvent interaction is occurring.

Measurement:

Scan each sample from 200–400 nm.

Success Criterion: The peak at ~280 nm must be distinct. Absorbance at >350 nm should

be near zero (<0.01 A). Significant absorption >350 nm indicates oxidation (quinone

formation).

Synthesis & Transformation Pathway
The spectral shift from 2,4-DPP (UV-transparent) to Tinuvin 328 (UV-absorbing) is a classic

example of conjugation extension. 2,4-DPP is coupled with a diazonium salt, creating an azo
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intermediate that cyclizes into a benzotriazole. This new ring system merges with the phenol,

dramatically lowering the energy gap for electron excitation and shifting absorption into the

300–400 nm range.

Diagram: From Silent Phenol to Active Stabilizer

Spectral Transformation
Phenol
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(2,4-DPP)

λmax ~280 nm
(Silent UV)

Friedel-Crafts
Alkylation
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Azo Intermediate
(Red/Colored)

λmax > 400 nm

Coupling
(pH 9-10)

Tinuvin 328
(Benzotriazole)

λmax: 306, 347 nm
(Active UV Absorber)

o-Nitroaniline
Diazonium Salt

Reductive Cyclization
(Zn/NaOH or H2)

Ring Closure

Click to download full resolution via product page

Caption: Synthesis pathway illustrating the transformation of the UV-transparent 2,4-DPP into

the broad-spectrum UV absorber Tinuvin 328.

Critical Application Insights
Why 2,4-DPP over 2,4-DTBP?
While 2,4-di-tert-butylphenol is cheaper and spectrally similar, 2,4-DPP (amyl analog) offers

superior solubility and compatibility in non-polar polymers and solvents.

Liquid State: 2,4-DPP is often a liquid or low-melting solid (

), whereas 2,4-DTBP is a solid (

). This makes 2,4-DPP easier to meter in automated liquid feed systems for resin
manufacturing.

Migration: The slightly longer alkyl chains (amyl vs. butyl) increase lipophilicity, reducing

migration rates in certain food-contact plastics, although strict regulatory limits apply (SML =

1 mg/kg).
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Troubleshooting Spectral Anomalies
Yellowing: If your 2,4-DPP sample shows a "tail" extending into 350–400 nm, it contains

quinone impurities (oxidation products). This renders it unsuitable for synthesizing high-

grade UV absorbers, as these impurities will darken the final product.

Red Shift: A shift of the primary peak from 280 nm to >290 nm suggests deprotonation

(phenolate formation). Ensure your solvent is neutral or slightly acidic; avoid alkaline buffers

for native spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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